Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the piperidine and ester functionalities. One common method involves the [2+2] cycloaddition reaction of an appropriate nitrile oxide with an alkene to form the azetidine ring. The piperidine-4-carbonyl group can be introduced through nucleophilic substitution reactions, and the ester group can be added via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the azetidine ring and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring or the piperidine moiety.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized azetidine derivatives .
Scientific Research Applications
Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
1-Benzyl-3-carbomethoxy-4-piperidone: A related compound with a piperidine and ester functionality.
Azetidine-3-carboxylic acid: A simpler azetidine derivative used in various synthetic applications.
Uniqueness
Methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate is unique due to its combination of the azetidine ring, piperidine moiety, and ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 1-(piperidine-4-carbonyl)azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)9-6-13(7-9)10(14)8-2-4-12-5-3-8/h8-9,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOMAWZXCDPDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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